molecular formula C15H20O3 B14750489 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate CAS No. 4654-32-4

2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B14750489
CAS No.: 4654-32-4
M. Wt: 248.32 g/mol
InChI Key: YVILVEQDSPYKMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is its ability to absorb UV-B rays, thereby preventing them from penetrating the skin. This is achieved through the compound’s conjugated double bond system, which allows it to absorb high-energy UV radiation and dissipate it as lower-energy heat . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which provides distinct physical and chemical properties. Its higher lipophilicity compared to other cinnamate esters enhances its ability to penetrate the skin and provide effective UV protection .

Properties

CAS No.

4654-32-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-4-12(2)11-18-15(16)10-7-13-5-8-14(17-3)9-6-13/h5-10,12H,4,11H2,1-3H3

InChI Key

YVILVEQDSPYKMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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